1-(Furan-2-yl)-2-methoxyethan-1-amine
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Overview
Description
1-(Furan-2-yl)-2-methoxyethan-1-amine is an organic compound that features a furan ring, a methoxy group, and an amine group
Mechanism of Action
Target of Action
Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . Therefore, it’s plausible that 1-(Furan-2-yl)-2-methoxyethan-1-amine may interact with similar targets.
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in the biological system
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . More research is needed to identify the specific biochemical pathways affected by this compound.
Result of Action
Furan derivatives have been found to demonstrate antimicrobial activity , suggesting that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-methoxyethan-1-amine typically involves the reaction of furan derivatives with appropriate amine and methoxy reagents. One common method includes the nucleophilic substitution of a furan derivative with a methoxyethanamine under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Comparison with Similar Compounds
Furfurylamine: Similar structure but lacks the methoxy group.
2-Methoxyfuran: Contains a methoxy group but lacks the amine group.
Tetrahydrofuran: A fully saturated furan ring without the methoxy or amine groups.
Uniqueness: 1-(Furan-2-yl)-2-methoxyethan-1-amine is unique due to the presence of both a methoxy group and an amine group attached to the furan ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
1-(furan-2-yl)-2-methoxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-9-5-6(8)7-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWDDJAFRMXKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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